

# role of n-butylammonium cations in forming 2D perovskite structures

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Butylammonium**

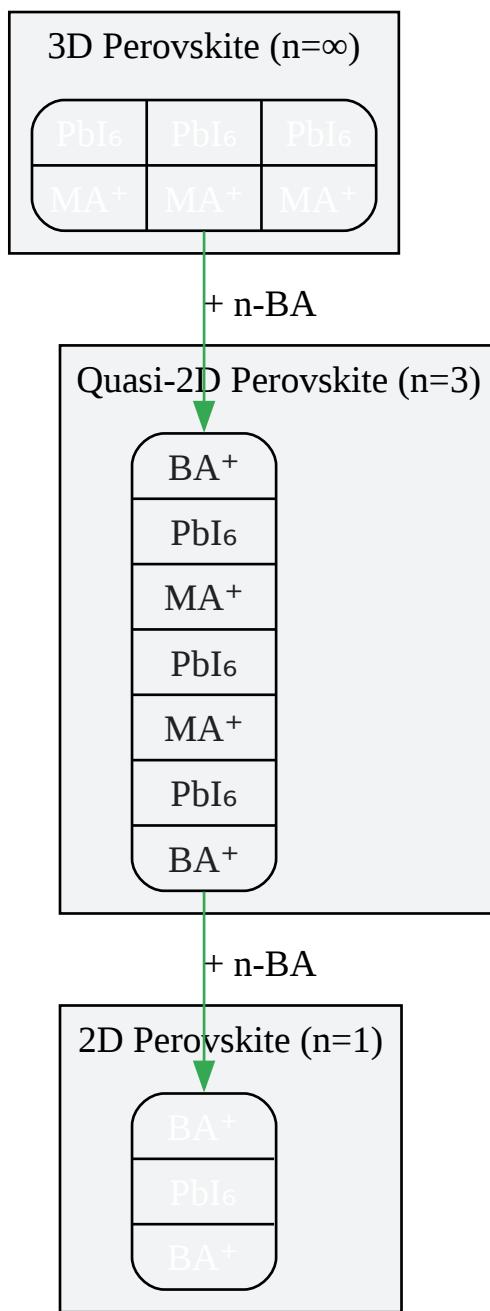
Cat. No.: **B8472290**

[Get Quote](#)

An In-depth Technical Guide on the Core Role of n-**Butylammonium** Cations in Forming 2D Perovskite Structures

For Researchers, Scientists, and Drug Development Professionals

## Introduction


Two-dimensional (2D) hybrid organic-inorganic perovskites have garnered significant attention in the scientific community due to their remarkable optoelectronic properties and enhanced stability compared to their three-dimensional (3D) counterparts. A key component in the formation of these layered structures is the large organic cation, which acts as a spacer between the inorganic lead halide octahedral layers. Among the various organic cations utilized, the **n-butylammonium** (n-BA) cation plays a pivotal role in dictating the structure, and consequently, the properties of these 2D perovskites. This technical guide provides a comprehensive overview of the fundamental role of **n-butylammonium** cations in the formation of 2D perovskite structures, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

## The Structural Role of n-Butylammonium Cations

The primary function of the **n-butylammonium** cation in the context of perovskite chemistry is to act as a "spacer" that separates the inorganic  $[\text{PbX}_6]^{4-}$  octahedra (where X is a halide anion) into well-defined layers. This intercalation of the bulky n-BA cations prevents the formation of a continuous 3D perovskite lattice, instead giving rise to a 2D layered structure. These structures

are often described by the Ruddlesden-Popper (RP) phase formula:  $(BA)_2(A)_{n-1}Pb_nX_{3n+1}$ , where 'A' is a smaller organic or inorganic cation (like methylammonium, MA, or formamidinium, FA) and 'n' represents the number of corner-sharing octahedral layers between the n-BA spacer layers.

The 'n' value, which dictates the thickness of the inorganic quantum wells, can be precisely controlled by adjusting the stoichiometric ratio between the n-**butylammonium** salt and the other precursor components during synthesis.[1][2] For instance, a pure n=1 phase,  $(BA)_2PbI_4$ , consists of single layers of lead iodide octahedra separated by bilayers of n-**butylammonium** cations. As the 'n' value increases, the thickness of the perovskite layers increases, and the material properties transition from a 2D-like nature towards that of a 3D perovskite (n =  $\infty$ ).[1][3] The orientation of these layers, whether parallel or perpendicular to the substrate, can also be influenced by the choice of the organic spacer and processing conditions.[4][5]

[Click to download full resolution via product page](#)

## Impact on Optoelectronic Properties

The incorporation of **n-butylammonium** cations and the resulting layered structure have a profound impact on the optoelectronic properties of the perovskite material. The most significant effect is the tunability of the bandgap. Due to the quantum confinement effect imposed by the insulating n-BA layers, the bandgap of the 2D perovskite increases as the

thickness of the inorganic layers ('n' value) decreases.<sup>[6][7]</sup> For instance, the bandgap of the 3D perovskite  $\text{MAPbI}_3$  is approximately 1.59 eV, while for the  $n=1$   $(\text{BA})_2\text{PbI}_4$ , it increases to around 2.24 eV.<sup>[3][6]</sup> This tunability allows for the engineering of materials with specific absorption and emission characteristics.

Furthermore, the dielectric contrast between the inorganic perovskite layers and the organic n-BA spacers leads to the formation of strongly bound excitons.<sup>[8]</sup> This is a defining characteristic of 2D perovskites and influences their photophysics. The binding energy of these excitons is significantly larger than in their 3D counterparts. While this can be advantageous for light-emitting applications, efficient charge separation in photovoltaic devices requires strategies to overcome this strong exciton binding.

## Quantitative Data Summary

The following tables summarize key quantitative data for n-**butylammonium**-based 2D perovskites, compiled from various research findings.

**Table 1: Bandgap Variation with 'n' Value in  $(\text{BA})_2(\text{MA})_{n-1}\text{Pb}_n\text{I}_{3n+1}$**

| 'n' Value | Compound                                             | Bandgap (eV) | Reference |
|-----------|------------------------------------------------------|--------------|-----------|
| 1         | $(\text{BA})_2\text{PbI}_4$                          | 2.24         | [3]       |
| 2         | $(\text{BA})_2(\text{MA})\text{Pb}_2\text{I}_7$      | ~2.03        | [9]       |
| 3         | $(\text{BA})_2(\text{MA})_2\text{Pb}_3\text{I}_{10}$ | ~1.91        | [9]       |
| 4         | $(\text{BA})_2(\text{MA})_3\text{Pb}_4\text{I}_{13}$ | ~1.80        | [9]       |
| $\infty$  | $\text{MAPbI}_3$                                     | 1.52 - 1.59  | [3][6]    |

**Table 2: Lattice Parameters for Selected n-Butylammonium Based Perovskites**

| Compound                                                            | Crystal System | a (Å)   | b (Å)  | c (Å)   | Reference            |
|---------------------------------------------------------------------|----------------|---------|--------|---------|----------------------|
| (BA) <sub>2</sub> PbBr <sub>4</sub>                                 | Orthorhombic   | 8.3343  | 8.2225 | 27.6171 | <a href="#">[10]</a> |
| (BA) <sub>2</sub> (MA)Pb <sub>2</sub> I <sub>7</sub>                | Orthorhombic   | -       | -      | -       | <a href="#">[11]</a> |
| (BA) <sub>2</sub> (MA) <sub>3</sub> Pb <sub>4</sub> I <sub>13</sub> | Triclinic      | 32.3872 | 8.6856 | 8.6863  | <a href="#">[12]</a> |

Note: Detailed lattice parameters for all compounds are not consistently reported across the literature and can vary with temperature and synthesis conditions.

### Table 3: Performance of Solar Cells Incorporating n-Butylammonium Cations

| Device Structure                                                                                    | n-BA Application  | PCE (%) | V <sub>o</sub> c (V) | J <sub>sc</sub> (mA/cm <sup>2</sup> ) | FF | Reference            |
|-----------------------------------------------------------------------------------------------------|-------------------|---------|----------------------|---------------------------------------|----|----------------------|
| 2D<br>(BA) <sub>2</sub> (FA) <sub>n</sub> - <sub>1</sub> Pb <sub>n</sub> I <sub>3n+1</sub><br>(n=3) | Bulk 2D           | 7.33    | -                    | -                                     | -  | <a href="#">[13]</a> |
| 2D/3D<br>Heterostructure                                                                            | Surface Treatment | 16.45   | -                    | Improved                              | -  | <a href="#">[14]</a> |
| Printed<br>CsPbI <sub>3</sub><br>with n-BAI                                                         | Surface Treatment | 20.33   | -                    | -                                     | -  | <a href="#">[15]</a> |

## Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and fabrication of high-quality 2D perovskite films. Below are generalized protocols for key experiments.

## Synthesis of $(BA)_2(MA)_{n-1}Pb_nI_{3n+1}$ Single Crystals

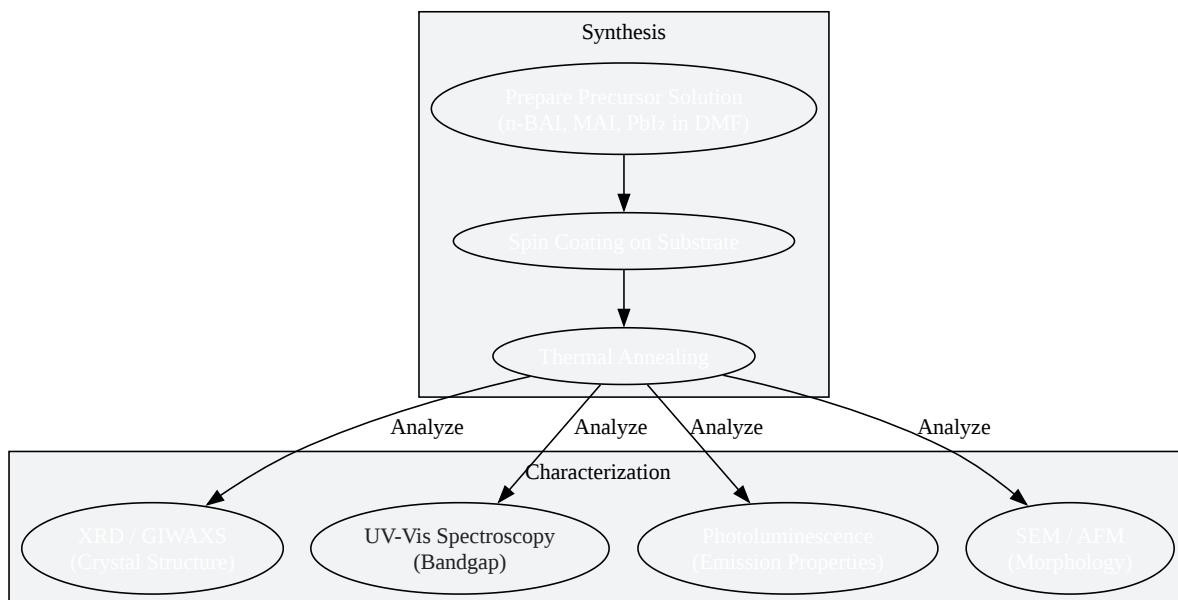
This protocol is adapted from the cooling-induced crystallization method.

- Precursor Solution Preparation:

- Dissolve PbO powder in a mixture of aqueous HI (57% w/w) and  $H_3PO_2$  (50% aq.) by heating to boiling with constant stirring.
- For  $n > 1$ , add the stoichiometric amount of solid  $CH_3NH_3Cl$  to the hot solution.
- In a separate beaker, neutralize n-butylamine with aqueous HI in an ice bath to form a n- $CH_3(CH_2)_3NH_3I$  solution.

- Crystallization:

- Add the n-butylammonium iodide solution to the hot lead iodide solution. A precipitate may form and redissolve upon heating.
- Slowly cool the combined solution to induce crystallization. The rate of cooling can influence crystal size and quality.


- Isolation:

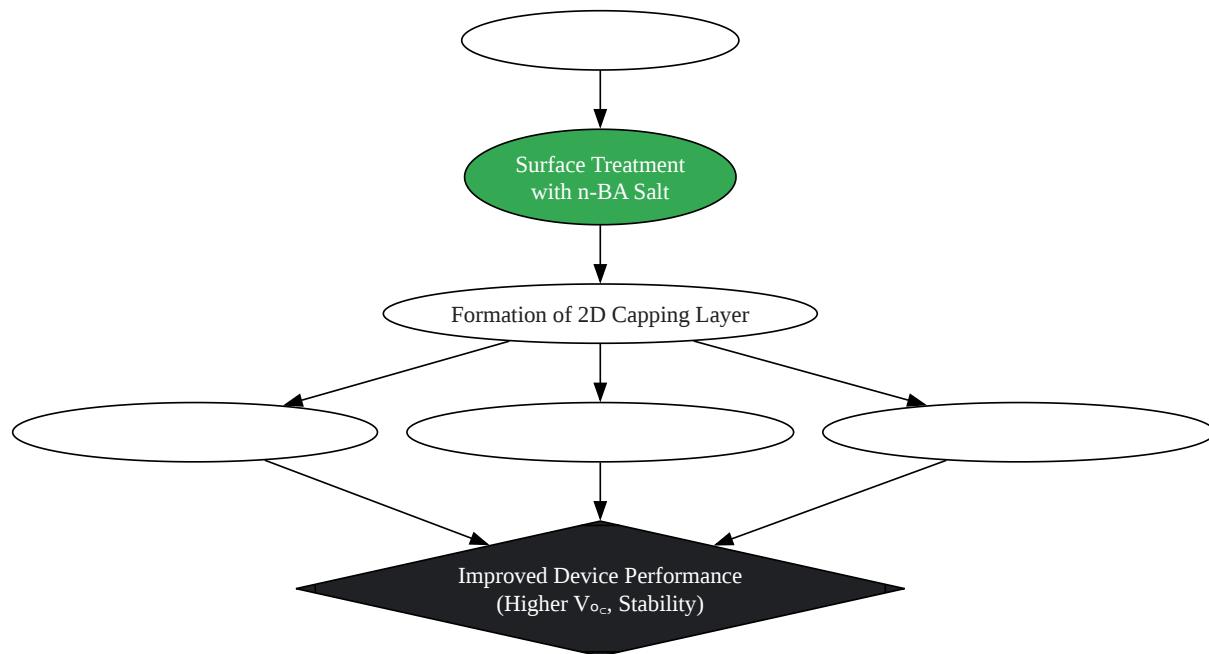
- Collect the resulting crystals by suction filtration.
- Wash the crystals with a suitable solvent (e.g., diethyl ether) to remove residual precursors.
- Dry the crystals under vacuum.<sup>[1][16]</sup>

## Fabrication of 2D Perovskite Thin Films via Spin Coating

- Precursor Solution: Dissolve stoichiometric amounts of n-butylammonium iodide (BAI), methylammonium iodide (MAI), and lead iodide ( $PbI_2$ ) in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO).<sup>[17][18]</sup>

- Substrate Preparation: Clean the substrates (e.g., FTO glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a stream of nitrogen.
- Spin Coating: Deposit the precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 s). An anti-solvent drip (e.g., chlorobenzene) during spinning can promote uniform crystallization.
- Annealing: Anneal the film on a hotplate at a specific temperature (e.g., 100 °C) for a defined time (e.g., 10 minutes) to remove residual solvent and improve crystallinity.




[Click to download full resolution via product page](#)

# The Role of n-Butylammonium in 2D/3D Heterostructures

A significant application of **n-butylammonium** cations is in the formation of 2D/3D perovskite heterostructures. This is typically achieved by treating the surface of a pre-formed 3D perovskite film with a solution containing **n-butylammonium** bromide (BABr) or iodide (BAI). [19][20] This post-treatment leads to the in-situ formation of a thin 2D perovskite layer on top of the 3D bulk material.

This 2D capping layer serves multiple functions:

- Passivation: The n-BA cations can heal surface defects of the 3D perovskite, reducing non-radiative recombination pathways.[21]
- Moisture Barrier: The hydrophobic **n-butylammonium** chains act as a barrier, enhancing the environmental stability of the underlying 3D perovskite.
- Energy Level Alignment: The wider bandgap of the 2D layer can create a favorable energy cascade, facilitating charge extraction and increasing the open-circuit voltage ( $V_{oc}$ ) in solar cell devices.[22]

[Click to download full resolution via product page](#)

## Conclusion

The **n-butylammonium** cation is a cornerstone in the development of 2D and quasi-2D hybrid perovskites. Its role as a bulky organic spacer is fundamental to the formation of the characteristic layered structure of Ruddlesden-Popper phases. By controlling the stoichiometry of n-BA, researchers can precisely tune the quantum well thickness, which in turn governs the optoelectronic properties, most notably the bandgap. Furthermore, the strategic application of **n-butylammonium** salts in forming 2D/3D heterostructures has proven to be a highly effective strategy for passivating defects, enhancing stability, and ultimately boosting the performance of perovskite-based optoelectronic devices. The continued exploration of **n-butylammonium** and other related organic cations will undoubtedly pave the way for further advancements in the field of perovskite technology.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. 2D/3D Halide Perovskites for Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 6. Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of two-dimensional halide perovskite composites for optoelectronic applications and beyond - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00944C [pubs.rsc.org]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. materials database [materials.hybrid3.duke.edu]
- 11. Lattice Dynamics of Quasi-2D Perovskites from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. materials database [materials.hybrid3.duke.edu]
- 13. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 14. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 15. Manipulating the Formation of 2D/3D Heterostructure in Stable High-Performance Printable CsPbI<sub>3</sub> Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. materials database [materials.hybrid3.duke.edu]
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 18. Facile Synthesis of Colloidal Lead Halide Perovskite Nanoplatelets via Ligand-Assisted Reprecipitation [jove.com]
- 19. escholarship.org [escholarship.org]
- 20. Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films [escholarship.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [role of n-butylammonium cations in forming 2D perovskite structures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8472290#role-of-n-butylammonium-cations-in-forming-2d-perovskite-structures]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)